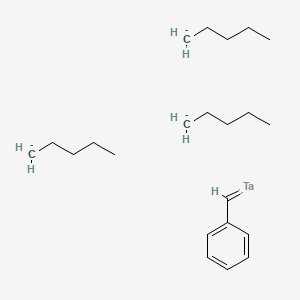
Benzylidenetantalum;pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidenetantalum;pentane is a complex organometallic compound that features a tantalum atom bonded to a benzylidene group and a pentane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylidenetantalum;pentane typically involves the reaction of tantalum pentachloride with benzylidene derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using a glove box or Schlenk line to prevent contamination with moisture or oxygen. The reaction mixture is then subjected to a series of purification steps, including recrystallization and chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzylidenetantalum;pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tantalum compounds.
Substitution: The benzylidene group can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a wide range of organometallic derivatives with different functional groups.
Scientific Research Applications
Benzylidenetantalum;pentane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation processes.
Biology: The compound’s unique properties make it a valuable tool in studying metal-ligand interactions and their effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: this compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which Benzylidenetantalum;pentane exerts its effects involves the interaction of the tantalum center with various molecular targets. These interactions can influence the reactivity and stability of the compound, leading to its diverse applications. The benzylidene group plays a crucial role in modulating the electronic properties of the tantalum center, thereby affecting its reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzylidenetantalum;pentane include other organotantalum complexes such as tantalum pentachloride, tantalum alkyls, and tantalum aryls. These compounds share some structural similarities but differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its unique combination of a benzylidene group and a pentane ligand, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic processes and research applications where other tantalum compounds may not perform as well.
Properties
CAS No. |
61716-30-1 |
|---|---|
Molecular Formula |
C22H39Ta-3 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
benzylidenetantalum;pentane |
InChI |
InChI=1S/C7H6.3C5H11.Ta/c1-7-5-3-2-4-6-7;3*1-3-5-4-2;/h1-6H;3*1,3-5H2,2H3;/q;3*-1; |
InChI Key |
LDDMZFHHPMZMAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[CH2-].CCCC[CH2-].CCCC[CH2-].C1=CC=C(C=C1)C=[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















